

Comparative Toxicity Analysis: Flufenacet and its ESA Metabolite

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Compound of Interest		
Compound Name:	flufenacet ESA	
Cat. No.:	B3250228	Get Quote

A comprehensive comparison of the toxicological profiles of the herbicide flufenacet and its primary metabolite, flufenacet ethane sulfonic acid (ESA), is crucial for a thorough environmental and human health risk assessment. This guide synthesizes available data to provide a comparative overview for researchers, scientists, and drug development professionals.

While extensive toxicological data is available for the parent compound, flufenacet, specific quantitative toxicity studies directly comparing it to its ESA metabolite are limited in the public domain. However, regulatory assessments and environmental studies provide sufficient information to draw initial comparisons and identify areas for further investigation.

Summary of Toxicological Data

The following table summarizes key toxicity values for flufenacet. A corresponding detailed toxicological profile for the **flufenacet ESA** metabolite is not readily available in publicly accessible literature, precluding a direct quantitative comparison in this format. General toxicological statements regarding the ESA metabolite are included in the subsequent sections.

Table 1: Toxicological Endpoints for Flufenacet



Toxicity Endpoint	Species	Value	Classification
Acute Oral LD50	Rat	553 - 737 mg/kg bw	Moderately Toxic
Acute Dermal LD50	Rat	> 2000 mg/kg bw	Low Toxicity
Acute Inhalation LC50	Rat	> 5.1 mg/L	Low Toxicity
Carcinogenicity	Rat	Evidence of thyroid tumors	Carcinogenic Potential
Genotoxicity	In vitro/In vivo	Not considered genotoxic	-
Aquatic Toxicity (EC50)	Algae	0.003 - 0.012 mg/L	Very Highly Toxic
Aquatic Toxicity (LC50)	Fish (Rainbow Trout)	2.0 mg/L (96h)	Moderately Toxic
Avian Toxicity (LD50)	Bobwhite Quail	1778 mg/kg	Slightly Toxic

Comparative Analysis

Flufenacet: The parent compound, flufenacet, demonstrates moderate acute oral toxicity in mammals. Of significant concern is its high toxicity to aquatic organisms, particularly algae, indicating a potential for adverse environmental effects in aquatic ecosystems. Furthermore, long-term studies in rats have indicated a potential for carcinogenicity, specifically targeting the thyroid. Flufenacet is not considered to be genotoxic.

Flufenacet ESA Metabolite: The flufenacet ethane sulfonic acid (ESA) metabolite, also referred to as FOE sulfonic acid or M02 in some regulatory documents, is a major degradation product of flufenacet in the environment. While specific quantitative toxicity data like LD50 values are not as readily available in the public domain, regulatory summaries provide some insight into its toxicological profile.

A peer review by the European Food Safety Authority (EFSA) indicated that the **flufenacet ESA** metabolite is of low acute oral toxicity and is unlikely to be genotoxic. This suggests that, for these specific endpoints, the ESA metabolite may be less toxic than the parent compound. However, another study investigating flufenacet metabolites in wheat suggested that some



metabolites could exhibit higher hepatotoxicity, mutagenicity, and carcinogenicity than the parent compound, although it was not specified if the ESA metabolite was among those with elevated toxicity.

Concerns have also been raised regarding the potential for flufenacet metabolites to contaminate groundwater. The mobility and persistence of the ESA metabolite in soil and water are key factors in its potential to reach non-target environments.

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of pesticides are standardized and follow guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD). Below are brief descriptions of the methodologies typically employed for the key experiments cited.

Acute Oral Toxicity (OECD TG 423): This test provides information on the health hazards likely to arise from a single oral exposure to a substance. The test substance is administered orally by gavage to a group of fasted animals at one of the defined dose levels. Animals are observed for signs of toxicity and mortality over a 14-day period. The LD50 is calculated as the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.

Aquatic Toxicity Testing (OECD TG 201, 202, 203): These guidelines outline the procedures for determining the toxicity of substances to aquatic organisms.

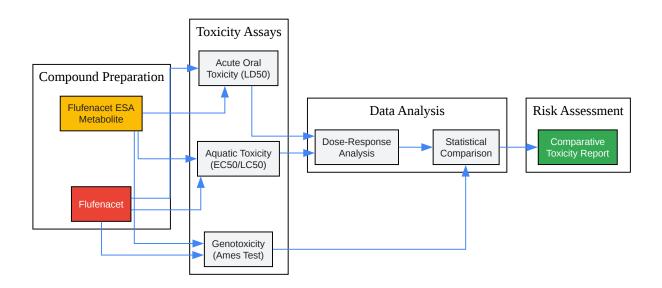
- Alga, Growth Inhibition Test (TG 201): A culture of a selected green alga is exposed to the
 test substance at various concentrations for 72 hours. The inhibition of growth in relation to a
 control is determined.
- Daphnia sp. Acute Immobilisation Test (TG 202): Daphnids are exposed to the test substance for 48 hours, and the concentration that immobilizes 50% of the daphnids (EC50) is determined.
- Fish, Acute Toxicity Test (TG 203): Fish are exposed to the test substance for 96 hours, and the concentration that is lethal to 50% of the fish (LC50) is determined.



Genotoxicity Testing (e.g., Ames Test - OECD TG 471): This in vitro test uses strains of the bacterium Salmonella typhimurium that are sensitive to mutation. The bacteria are exposed to the test substance, and the number of revertant colonies (mutated bacteria) is counted to assess the mutagenic potential of the substance.

Visualizations

To illustrate a typical workflow for comparative toxicity assessment, the following diagram is provided.



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